molecular formula C9H9Cl2NO2 B8437043 N-(2,5-dichloropheyl)-beta-alanine

N-(2,5-dichloropheyl)-beta-alanine

Cat. No.: B8437043
M. Wt: 234.08 g/mol
InChI Key: DYHZQWLASIJSOL-UHFFFAOYSA-N
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Description

N-(2,5-Dichloropheyl)-beta-alanine is a synthetic organic compound classified as a beta-amino acid derivative. With the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol, it features a beta-alanine backbone substituted with a 2,5-dichlorophenyl group on the nitrogen atom. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel peptide mimetics and bioactive molecules . The compound serves as a versatile building block in organic synthesis. Its primary amine group can undergo standard acylation reactions to form amide bonds, making it valuable for constructing more complex molecular architectures . The dichlorophenyl moiety can influence the compound's electronic properties and bioavailability, while the beta-alanine component provides a flexible carboxylic acid-terminated linker. Researchers utilize this and similar N-aryl-beta-alanine derivatives as key intermediates in the development of potential pharmacologically active compounds . The presence of the halogen atoms on the phenyl ring offers sites for further functionalization via metal-catalyzed cross-coupling reactions, expanding its utility in structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

3-(2,5-dichloroanilino)propanoic acid

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)8(5-6)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14)

InChI Key

DYHZQWLASIJSOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NCCC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Insights:

  • Aryl Substituent Position and Halogenation: The 2,5-dichlorophenyl group in the target compound contrasts with 2,6-dimethylphenyl in metalaxyl and benalaxyl. Benzoylprop-ethyl (3,4-dichlorophenyl) demonstrates that chlorine placement on the phenyl ring influences herbicidal activity, suggesting that the 2,5-dichloro configuration in the target compound may optimize binding to distinct biological receptors .
  • Acyl Group Modifications :

    • Metalaxyl and benalaxyl feature methoxyacetyl and phenylacetyl groups, respectively, which are critical for fungicidal activity. The absence of an acyl group in N-(2,5-dichlorophenyl)-beta-alanine implies a divergent mode of action, possibly relying on the free carboxylic acid for ionization or interaction .
  • Ester vs. Free Acid Forms :

    • Compounds like benzoylprop-ethyl and diethatyl-ethyl are esterified, improving volatility or membrane permeability. The free acid form of N-(2,5-dichlorophenyl)-beta-alanine may favor soil adsorption or systemic transport in plants .

Contrast with Non-Pesticidal Beta-Alanine Derivatives

Beta-alanine derivatives are also utilized in cosmetics (), such as DEA-COCOAMPHODIPROPIONATE, which features amphoteric surfactant properties due to aminoethyl and carboxyethoxy substituents. These derivatives highlight the versatility of beta-alanine in diverse industries but differ fundamentally from pesticidal analogs in functional group complexity and application .

Preparation Methods

Carbodiimide-Mediated Amide Bond Formation

A widely employed method for synthesizing aryl-alanine conjugates involves carbodiimide-based coupling agents. As demonstrated in glucosamine-NSAID bioconjugate synthesis (Scheme 2 of), ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between carboxylic acids and aromatic amines.

Procedure :

  • Activation : β-Alanine’s carboxylic acid group is activated using EDCI/HOBt in anhydrous tetrahydrofuran (THF) at 0°C.

  • Coupling : 2,5-Dichloroaniline is added dropwise, followed by triethylamine (TEA) to neutralize HCl byproducts.

  • Workup : The reaction mixture is stirred at room temperature for 24 hours, concentrated, and purified via flash chromatography (CH₂Cl₂/MeOH gradient).

Key Parameters :

  • Molar Ratio : 1:1.2 (β-alanine to 2,5-dichloroaniline)

  • Catalyst : EDCI (1.5 eq), HOBt (1.5 eq)

  • Yield : Analogous reactions report 71–89% yields for aryl-alanine conjugates.

Acylation of 2,5-Dichloroaniline with β-Alanine Derivatives

Patent literature on Diclofenac intermediates highlights chloroacetylation as a critical step. Adapting this approach, β-alanine’s amino group can be acylated with 2,5-dichlorophenyl-containing electrophiles.

Procedure :

  • Protection : β-Alanine’s amine is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Acylation : Boc-β-alanine reacts with 2,5-dichlorophenyl chloroacetate in toluene at 60°C with TEA as a base.

  • Deprotection : Boc removal is achieved via HCl/dioxane, yielding the target compound.

Key Parameters :

  • Temperature : 60°C for acylation

  • Base : Triethylamine (3 eq)

  • Yield : Comparable acylation steps achieve 84% efficiency.

Comparative Analysis of Synthesis Methods

MethodConditionsCatalysts/ReagentsYield (%)Purity
EDCI/HOBt CouplingTHF, 0°C → RT, 24 hEDCI, HOBt, TEA71–89>95% (HPLC)
AcylationToluene, 60°C, 12 hBoc₂O, TEA8490–92% (NMR)
SNArDMF, 100°C, 48 hK₂CO₃50–7085–88% (GCMS)

Advantages and Limitations :

  • EDCI/HOBt : High yields but requires costly reagents and chromatography.

  • Acylation : Scalable but involves multi-step protection/deprotection.

  • SNAr : Economical substrate but lower yields and harsher conditions.

Purification and Characterization

  • Crystallization : Products are crystallized from toluene/hexanes (1:3) to remove unreacted aniline.

  • Chromatography : Silica gel chromatography (CH₂Cl₂/MeOH 95:5) resolves β-alanine derivatives.

  • Spectroscopy :

    • ¹H NMR (CDCl₃): δ 7.35–7.15 (m, 3H, Ar-H), 3.51 (t, 2H, CH₂), 2.85 (t, 2H, CH₂).

    • IR : 1639 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl).

Industrial-Scale Considerations

Patent data emphasizes solvent selection (toluene > DMF) for cost-effective scaling. Continuous-flow systems could enhance EDCI-mediated coupling efficiency by minimizing side reactions .

Q & A

Q. What are the optimal synthetic routes for N-(2,5-dichlorophenyl)-beta-alanine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling beta-alanine with 2,5-dichloroaniline derivatives. Key steps include:
  • Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group of beta-alanine for nucleophilic attack by the amine group of 2,5-dichloroaniline .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.
  • Purification : Column chromatography or recrystallization is recommended for isolating the product.
  • Yield optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of coupling agent to beta-alanine) and monitor temperature (20–25°C to minimize side reactions).

Table 1 : Example reaction conditions for analogous beta-alanine derivatives:

ReagentSolventTemperatureYield (%)Reference
DCC, NHSDMF25°C78
EDC, TCEPDMSO20°C85

Q. What analytical techniques are most effective for characterizing N-(2,5-dichlorophenyl)-beta-alanine?

  • Methodological Answer :
  • Structural confirmation :
  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to verify the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and beta-alanine backbone (δ 2.5–3.5 ppm for CH2_2 groups) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 263.0 for C9_9H9_9Cl2_2NO2_2) .
  • Purity assessment :
  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30) .

Q. How does N-(2,5-dichlorophenyl)-beta-alanine interact with metabolic pathways in mammalian cells?

  • Methodological Answer : Beta-alanine derivatives are metabolized via:
  • Carnosine synthesis : Beta-alanine combines with histidine in muscle and neuronal tissues. Competitive inhibition assays can assess whether the dichlorophenyl substitution affects histidine decarboxylase activity .
  • Hepatic metabolism : Use hepatocyte cell lines (e.g., HepG2) to quantify beta-alanine metabolism via LC-MS/MS. Malignant hepatocytes show elevated beta-alanine uptake (Figure 4B in ).

Advanced Research Questions

Q. How can researchers design experiments to evaluate the neuropharmacological activity of N-(2,5-dichlorophenyl)-beta-alanine?

  • Methodological Answer :
  • In vitro models :
  • Receptor binding assays : Screen for affinity with GABAA_A or NMDA receptors using radiolabeled ligands (e.g., 3^3H-muscimol). Compare IC50_{50} values to unmodified beta-alanine .
  • Neuronal cell cultures : Treat primary cortical neurons and measure calcium flux (Fluo-4 AM dye) to assess excitotoxicity modulation.
  • In vivo models :
  • Rodent behavioral tests : Use Morris water maze or open-field tests to evaluate cognitive effects. Dose ranges: 10–100 mg/kg (IP or oral) .

Q. How should contradictory data on the compound’s bioactivity (e.g., cytotoxic vs. cytoprotective effects) be resolved?

  • Methodological Answer :
  • Orthogonal validation :
  • Replicate assays across multiple cell lines (e.g., HEK293, SH-SY5Y) and species (human vs. murine) to rule out cell-type specificity .
  • Use isogenic cell models (e.g., CRISPR-edited variants) to isolate genetic factors influencing cytotoxicity.
  • Dose-response profiling :
  • Test concentrations from 1 nM to 100 µM to identify biphasic effects (hormesis). Plot sigmoidal curves to determine EC50_{50}/LC50_{50} .

Q. What strategies optimize the detection of N-(2,5-dichlorophenyl)-beta-alanine in complex biological matrices?

  • Methodological Answer :
  • Sample preparation :
  • Protein precipitation : Use acetonitrile (3:1 v/v) to remove serum proteins.
  • Solid-phase extraction (SPE) : Employ C18 cartridges for pre-concentration .
  • Advanced detection :
  • Electrochemical sensors : Functionalize gold electrodes (e.g., TFGAs) with aptamers for selective binding; detect via impedance spectroscopy (LOD ≈ 0.1 nM) .
  • GC-MS with derivatization : Use BSTFA to silylate hydroxyl groups, improving volatility .

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